3-Pyridinecarboxylic acid, 6-(3,3-diphenylpropyl)-1,2,5,6-tetrahydro-
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Overview
Description
3-Pyridinecarboxylic acid, 6-(3,3-diphenylpropyl)-1,2,5,6-tetrahydro- is a complex organic compound with a unique structure that includes a pyridine ring substituted with a carboxylic acid group and a 3,3-diphenylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 6-(3,3-diphenylpropyl)-1,2,5,6-tetrahydro- typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate reagents to introduce the 3,3-diphenylpropyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 6-(3,3-diphenylpropyl)-1,2,5,6-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-(3,3-diphenylpropyl)-1,2,5,6-tetrahydro- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and mechanisms of action in treating various diseases.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(3,3-diphenylpropyl)-1,2,5,6-tetrahydro- involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Pyridinecarboxylic acid, 6-(3,3-diphenylpropyl)-1,2,5,6-tetrahydro- include other pyridine derivatives with different substituents, such as:
- 3-Pyridinecarboxylic acid derivatives with different alkyl or aryl groups.
- Pyridine derivatives with additional functional groups like hydroxyl or amino groups .
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 6-(3,3-diphenylpropyl)-1,2,5,6-tetrahydro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
653576-62-6 |
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Molecular Formula |
C21H23NO2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-(3,3-diphenylpropyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid |
InChI |
InChI=1S/C21H23NO2/c23-21(24)18-11-12-19(22-15-18)13-14-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-11,19-20,22H,12-15H2,(H,23,24) |
InChI Key |
GTZKFZYHYBKSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(CNC1CCC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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